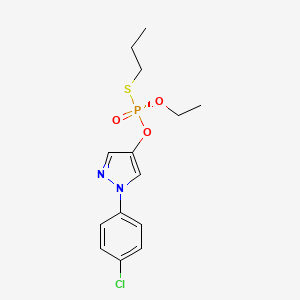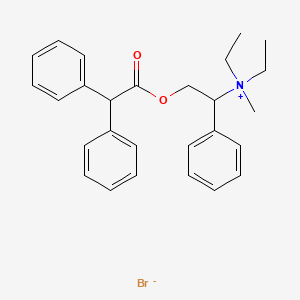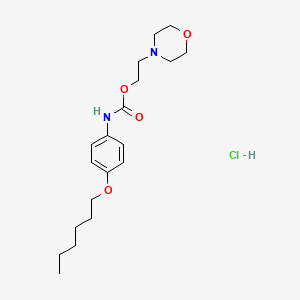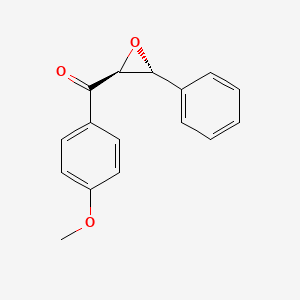
(+)-Pyraclofos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Pyraclofos is an organophosphorus compound known for its insecticidal properties. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) enantiomer is the active form. This compound is primarily used in agricultural settings to control pests and improve crop yields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pyraclofos typically involves the reaction of phosphorus trichloride with an alcohol derivative under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The process includes purification steps such as distillation and crystallization to isolate the pure (+) enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Pyraclofos undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Produces phosphonic acid derivatives.
Reduction: Yields phosphine derivatives.
Substitution: Results in the formation of various substituted organophosphorus compounds.
Aplicaciones Científicas De Investigación
(+)-Pyraclofos has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on insect physiology and its potential as a biochemical tool.
Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Applied in the formulation of pest control products for agriculture.
Mecanismo De Acción
The mechanism of action of (+)-Pyraclofos involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent paralysis and death of the insect. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathway involves the disruption of normal nerve signal transmission.
Comparación Con Compuestos Similares
(+)-Pyraclofos can be compared with other organophosphorus insecticides such as malathion and parathion. While all these compounds inhibit acetylcholinesterase, this compound is unique due to its chiral nature and the specific activity of its (+) enantiomer. This specificity can lead to more targeted pest control with potentially lower environmental impact.
Similar Compounds
Malathion: Another organophosphorus insecticide with a broader spectrum of activity.
Parathion: Known for its high toxicity and effectiveness against a wide range of pests.
Chlorpyrifos: Widely used in agriculture but with concerns over its environmental and health impacts.
Propiedades
Número CAS |
1374255-22-7 |
|---|---|
Fórmula molecular |
C14H18ClN2O3PS |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m0/s1 |
Clave InChI |
QHGVXILFMXYDRS-NRFANRHFSA-N |
SMILES isomérico |
CCCS[P@@](=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















